Tungsten dioxide

Vue d'ensemble

Description

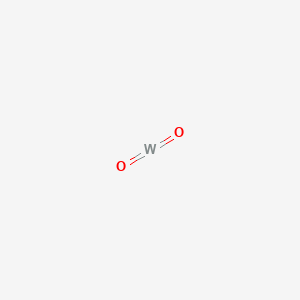

Tungsten dioxide (WO2) is a compound of tungsten and oxygen . It has a molecular formula of O2W, an average mass of 215.839 Da, and a monoisotopic mass of 215.940735 Da . It is also known as tungsten (IV) oxide .

Synthesis Analysis

Tungsten oxide nanoparticles can be synthesized using various methods such as thermal decomposition of ammonium metatungstate hydrate in oleylamine . By varying the ammonium metatungstate hydrate concentration, the nanoparticle size, shape, and structure can be controlled . Another method involves using an atmospheric glow discharge . This approach has advantages such as high efficiency and straightforward function .Molecular Structure Analysis

Tungsten dioxide has a unique atomic structure. When the particles are smaller than 5 nm, they adopt an amorphous structure that locally resembles the structure of polyoxometalate clusters . The structure of tungsten is prototypical .Physical And Chemical Properties Analysis

Tungsten dioxide appears as a brown or blue crystalline solid . It has a melting point of 1500°C and a boiling point of 1730°C . Its density is 10800 kg/m³ .Applications De Recherche Scientifique

-

Photothermal Therapy

- Field : Medical Science

- Application : Tungsten-oxide-based materials, including WO2, have been used in photothermal therapy for cancer treatment . Photothermal therapy is a process where target tissues are exposed to higher temperatures derived from photothermal properties to destroy abnormal cells .

- Method : The therapy involves the use of near-infrared (NIR) light-absorbing photothermal materials (PTMs) that convert light energy of a specific wavelength directly into heat .

- Results : The heat generated can be applied to many fields such as photothermal therapy .

-

Water Evaporation

- Field : Environmental Science

- Application : Tungsten-oxide-based materials are used in water evaporation processes .

- Method : The process involves the use of photothermal materials that convert light energy into heat, leading to water evaporation .

- Results : This application is still under research, and the outcomes vary depending on the specific conditions and parameters of the experiments .

-

Photocatalysis

- Field : Chemical Engineering

- Application : Tungsten-oxide-based materials are used in photocatalysis .

- Method : Photocatalysis is a process that uses light to speed up a reaction which water and carbon dioxide are converted into fuel or other useful chemicals .

- Results : The outcomes of this application are still under research, and the efficiency of the process depends on various factors .

-

Gas Sensors

- Field : Sensor Technology

- Application : Tungsten-oxide-based materials are used in the development of gas sensors .

- Method : The materials are used in the sensor’s design due to their strong local surface plasma resonance (LSPR), which offers strong photoabsorption in a broad wavelength range of the NIR region .

- Results : The results of this application are still under research, but the materials have shown promising results in gas sensing .

-

Energy-related Applications

- Field : Energy Science

- Application : Tungsten-oxide-based materials are used in energy-related applications .

- Method : The materials are used due to their efficient light-to-heat conversion properties .

- Results : The outcomes of this application are still under research, but the materials have shown promising results in energy-related applications .

-

Aerospace Applications

- Field : Aerospace Engineering

- Application : Tungsten and its alloys, including WO2, are used in many aerospace applications, such as rocket engine nozzles, heat shields, and turbine blade coatings .

- Method : The materials are used due to their ability to withstand rapid heat loading .

- Results : Understanding how tungsten works with heat offers clues on how to make new materials for fusion reactors that are even better at keeping cool under pressure .

-

Electrochromic Devices

- Field : Consumer Electronics

- Application : Tungsten oxides are used in switchable glass due to their electrochromic properties .

- Method : Electrochromic devices change their optical properties in response to an applied voltage .

- Results : These devices have found applications in smart windows, displays, and mirrors .

-

Wastewater Treatment

- Field : Environmental Engineering

- Application : Tungsten oxides are used as catalysts in wastewater treatment .

- Method : The catalysts help in the breakdown of harmful substances present in the wastewater .

- Results : This application is still under research, but the materials have shown promising results in wastewater treatment .

-

Gas Turbines

-

Integrated Circuits

-

X-ray Targets

-

Renewable Energy

- Field : Energy Science

- Application : Tungsten products, including WO2, have significant potential in the field of renewable energy .

- Method : They can have a significant impact on fossil energy or renewable power generation, power transmission, and power distribution .

- Results : The outcomes of this application are still under research, but the materials have shown promising results in renewable energy applications .

-

Ceramic Coatings

-

Fluorescent Lamps

- Field : Lighting Technology

- Application : Calcium and magnesium tungstates, which are types of tungsten oxides, are widely used in fluorescent lamps .

- Method : The materials are used due to their ability to emit visible light when exposed to ultraviolet radiation .

- Results : The use of tungsten in fluorescent lamps has improved their efficiency and lifespan .

-

Light Harvesting in Photovoltaics

- Field : Solar Energy

- Application : Tungsten-oxide-based nanocrystals show a broad absorption in both visible and near-infrared (NIR) region, which leads to the possible development of the applications such as light harvesting in photovoltaics .

- Method : The materials are used due to their efficient light-to-heat conversion properties .

- Results : The outcomes of this application are still under research, but the materials have shown promising results in photovoltaic applications .

-

Cancer Photothermal Therapy

- Field : Medical Science

- Application : Tungsten-oxide-based nanocrystals are used in cancer photothermal therapy .

- Method : The therapy involves the use of near-infrared (NIR) light-absorbing photothermal materials (PTMs) that convert light energy of a specific wavelength directly into heat .

- Results : The heat generated can be applied to many fields such as photothermal therapy .

-

Bioimaging and Biosensing

- Field : Biomedical Engineering

- Application : Tungsten-oxide-based nanocrystals are used in bioimaging and biosensing .

- Method : The materials are used due to their strong local surface plasma resonance (LSPR), which offers strong photoabsorption in a broad wavelength range of the NIR region .

- Results : The outcomes of this application are still under research, but the materials have shown promising results in bioimaging and biosensing .

Safety And Hazards

Orientations Futures

Tungsten-oxide-based materials have received considerable attention recently due to their promising and notable properties . They are expected to play a positive role in the field of future photocatalysis . The mechanism and application of WO3-based catalysts in the dissociation of water, the degradation of organic pollutants, as well as the hydrogen reduction of N2 and CO2 are areas of active research .

Propriétés

IUPAC Name |

dioxotungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2O.W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKDPOPGYFUOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[W]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

WO2, O2W | |

| Record name | tungsten(IV) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tungsten(IV)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065195 | |

| Record name | Tungsten oxide (WO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark blue or brown odorless powder; [MSDSonline] | |

| Record name | Tungsten dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tungsten dioxide | |

CAS RN |

12036-22-5 | |

| Record name | Tungsten oxide (WO2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12036-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tungsten dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012036225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten oxide (WO2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten oxide (WO2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungsten dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone](/img/structure/B173043.png)

![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B173054.png)

![4-Bromo-6-methylbenzo[d]thiazole-2-thiol](/img/structure/B173067.png)

![3-Cyclobutene-1,2-dione, 3-[4-(dibutylamino)phenyl]-4-hydroxy-](/img/structure/B173072.png)

![2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B173078.png)

![[5-Chloro-1H-indol-2-carbonyl-phenylalaninyl]-azetidine-3-carboxylic acid](/img/structure/B173085.png)